molecular formula C22H22N4O4 B7715009 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide

Numéro de catalogue B7715009
Poids moléculaire: 406.4 g/mol
Clé InChI: FFRGBSOCLZBGRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide, also known as Temozolomide, is an orally administered chemotherapy drug that is used to treat various types of cancer, including glioblastoma multiforme, a type of brain tumor. Temozolomide is a prodrug that is converted into its active form, MTIC (methyl-triazeno-imidazole-carboxamide), in the body. MTIC then damages the DNA of cancer cells, preventing them from dividing and growing.

Mécanisme D'action

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide is a DNA alkylating agent that forms adducts with the DNA of cancer cells, leading to the formation of DNA crosslinks and strand breaks. This ultimately results in the inhibition of DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide has been shown to have both biochemical and physiological effects on the body. Biochemically, it has been shown to induce DNA damage and apoptosis in cancer cells. Physiologically, it has been shown to cause lymphopenia, thrombocytopenia, and neutropenia in some patients.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments, including its ability to induce DNA damage and apoptosis in cancer cells. However, its use is limited by its potential toxicity and the need for specialized equipment and procedures to handle and dispose of the drug.

Orientations Futures

For research on N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide include the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, research is needed to identify biomarkers that can predict patient response to the drug, as well as to identify new targets for its use in the treatment of other types of cancer.

Méthodes De Synthèse

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide can be synthesized using several methods, including the reaction of 3,4,5-trimethoxybenzoyl chloride with 1-ethyl-1H-pyrazole-3,4-diamine in the presence of a base such as triethylamine. The resulting product is then treated with nitrous acid to form the active compound, MTIC.

Applications De Recherche Scientifique

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer, including glioblastoma multiforme, melanoma, and lymphoma. It has been shown to have a significant impact on the survival rates of patients with these types of cancers, with some studies reporting up to a 50% increase in survival time.

Propriétés

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-5-26-21-15(10-13-8-6-7-9-16(13)23-21)20(25-26)24-22(27)14-11-17(28-2)19(30-4)18(12-14)29-3/h6-12H,5H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRGBSOCLZBGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.